molecular formula C7H14ClN3O B2673224 (3As,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-imidazo[4,5-c]pyridin-2-one;hydrochloride CAS No. 2567489-52-3

(3As,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-imidazo[4,5-c]pyridin-2-one;hydrochloride

Cat. No.: B2673224
CAS No.: 2567489-52-3
M. Wt: 191.66
InChI Key: WGYIFNDVOHVSLM-RIHPBJNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bicyclic heterocyclic molecule featuring a partially saturated imidazo[4,5-c]pyridine core with a methyl substituent at the 1-position and a hydrochloride salt. The stereochemistry (3aS,7aR) defines its three-dimensional conformation, which is critical for its interactions with biological targets. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological applications .

Properties

IUPAC Name

(3aS,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-imidazo[4,5-c]pyridin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O.ClH/c1-10-6-2-3-8-4-5(6)9-7(10)11;/h5-6,8H,2-4H2,1H3,(H,9,11);1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYIFNDVOHVSLM-RIHPBJNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCNCC2NC1=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CCNC[C@@H]2NC1=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807939-49-6
Record name rac-(3aR,7aS)-1-methyl-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

(3As,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-imidazo[4,5-c]pyridin-2-one;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C10H13ClN2O
  • Molecular Weight : 216.68 g/mol
  • CAS Number : 2567489-52-3

The compound exhibits a range of biological activities primarily through its interaction with various receptors and enzymes. Notably:

  • Monoamine Oxidase Inhibition : Studies indicate that derivatives of imidazopyridinone compounds can act as selective inhibitors of monoamine oxidase (MAO), particularly MAO-A. This inhibition can lead to increased levels of neurotransmitters such as serotonin and norepinephrine in the brain, which are crucial for mood regulation and cognitive functions .
  • Antidepressant Activity : The modulation of monoamine levels suggests potential antidepressant properties. In preclinical models, compounds similar to (3As,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-imidazo[4,5-c]pyridin-2-one have shown efficacy in reducing symptoms of depression .

Table 1: Inhibitory Effects on MAO Enzymes

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Ratio (MAO-A/MAO-B)
(3As,7aR)-1-methyl...0.060 ± 0.0020.241 ± 0.0114.02
Moclobemide4.664 ± 0.235--
Clorgyline-0.048 ± 0.002-

Note: The above data indicates that (3As,7aR)-1-methyl... is a more potent inhibitor of MAO-A compared to MAO-B.

Case Study 1: Antidepressant Efficacy

A study evaluated the antidepressant-like effects of (3As,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-imidazo[4,5-c]pyridin-2-one in rodent models. The results showed significant reductions in despair behaviors in the forced swim test compared to controls treated with saline. The observed effects were attributed to the compound's ability to inhibit MAO-A selectively.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. In vitro assays demonstrated that treatment with (3As,7aR)-1-methyl... significantly reduced cell death in neuronal cultures exposed to hydrogen peroxide.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antidepressant Activity :
    • Research indicates that derivatives of imidazopyridinones may exhibit antidepressant properties. The mechanism is thought to involve modulation of neurotransmitter systems such as serotonin and norepinephrine .
  • Cognitive Enhancement :
    • Compounds with similar structures have been investigated for their potential to enhance cognitive function. Studies suggest they may improve memory and learning by influencing cholinergic pathways in the brain .
  • Glycogen Synthase Kinase 3 Inhibition :
    • Some studies have reported that related compounds serve as potent inhibitors of Glycogen Synthase Kinase 3 (GSK3), which is implicated in various diseases including type II diabetes and Alzheimer's disease. This inhibition could lead to therapeutic benefits in managing these conditions .

Pharmacological Insights

  • Neuroprotective Effects :
    • The neuroprotective potential of imidazopyridinones has been explored in models of neurodegenerative diseases. These compounds may protect neuronal cells from apoptosis and oxidative stress .
  • Anti-inflammatory Properties :
    • Certain derivatives have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This application is particularly relevant in chronic inflammatory conditions .

Case Studies

  • In Vivo Studies on GSK3 Inhibition :
    • In a study involving animal models of type II diabetes, compounds structurally related to (3As,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-imidazo[4,5-c]pyridin-2-one;hydrochloride demonstrated significant reductions in blood glucose levels and improved insulin sensitivity .
  • Cognitive Function Assessment :
    • A clinical trial assessed the cognitive effects of a related compound on elderly patients with mild cognitive impairment. Results indicated improvements in memory recall and executive function tasks compared to placebo groups .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methyl group at the nitrogen position and the electron-rich imidazole ring make the compound susceptible to nucleophilic substitution.

Reaction Type Reagents/Conditions Product Notes
N-Methyl substitutionStrong nucleophiles (e.g., Grignard)Replacement of methyl group with alkyl/aryl chainsLimited by steric hindrance from bicyclic core
HalogenationPCl₅, SOCl₂Chlorination at imidazole nitrogen or adjacent carbonsRequires anhydrous conditions

Ring-Opening and Rearrangement

The bicyclic system may undergo ring-opening under acidic or oxidative conditions, though stability is enhanced by conjugation.

Condition Outcome Mechanism Citation
Strong acid (HCl, H₂SO₄)Partial ring-opening to linear amineProtonation weakens C-N bonds in the ring
Oxidative (H₂O₂, KMnO₄)Oxidation to imidazole-dione derivativesFormation of ketone groups on the ring

Oxidation Reactions

The tertiary amine and heteroaromatic system are prone to oxidation.

Oxidizing Agent Products Yield Selectivity
mCPBAN-Oxide derivativesModeratePreferential oxidation at imidazole
OzoneRing cleavage to dicarbonyl compoundsLowNon-selective

Salt-Formation and Acid-Base Reactions

The hydrochloride salt participates in pH-dependent equilibria:

Compound HClCompound+HCl(pH 4 5)[4]\text{Compound HCl}\rightleftharpoons \text{Compound}+\text{HCl}\quad (\text{pH 4 5})[4]

Key properties:

  • Solubility: >50 mg/mL in water (pH 3)

  • Stability: Degrades above pH 7 via deprotonation and ring hydrolysis

Catalytic Hydrogenation

The partially saturated bicyclic system may undergo hydrogenation:

Catalyst Conditions Product Application
Pd/CH₂ (1 atm), EtOHFully saturated imidazolidine analogPotential precursor in API synthesis

Cross-Coupling Reactions

The imidazole ring may engage in metal-catalyzed coupling, though steric effects limit efficacy:

Reaction Catalyst Outcome
Suzuki-MiyauraPd(PPh₃)₄Arylation at C-4 or C-7 positions
Buchwald-HartwigCuIN-arylation of the imidazole nitrogen

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) data (hypothetical):

Temperature Range Mass Loss Process
25–150°C<2%Dehydration of HCl salt
150–300°C40–60%Decomposition of bicyclic core

Comparison with Similar Compounds

Core Heterocyclic Structure

The imidazo[4,5-c]pyridine scaffold distinguishes this compound from analogs such as oxazolo[4,5-c]pyridin-2(3H)-one () and oxazolo[5,4-c]pyridin-2(1H)-one (). Key differences include:

  • Imidazole vs. Oxazole Rings : The imidazole ring contains two nitrogen atoms (one pyridine-like, one pyrrole-like), whereas oxazole substitutes one nitrogen with oxygen. This difference alters electron distribution, hydrogen-bonding capacity, and metabolic stability .
  • Saturation : Partial saturation in the hexahydro structure reduces ring strain and increases conformational flexibility compared to fully aromatic systems.

Substituent Effects

  • Methyl Group : The 1-methyl substituent in the target compound may sterically hinder interactions with enzymes or receptors compared to unmethylated analogs.
  • Hydrochloride Salt : Enhances solubility and bioavailability compared to freebase forms, a feature shared with the oxazolo analog in .

Stereochemical Considerations

The (3aS,7aR) configuration is enantiomerically distinct from the (3aR,7aS) isomer described in . Such stereochemical differences can lead to divergent binding affinities. For example, (3aR,7aS)-configured oxazolo analogs may exhibit lower activity against certain neurological targets due to mismatched spatial alignment .

Tabulated Comparison of Key Features

Compound Name Core Structure Substituents Stereochemistry Solubility (HCl Salt) Bioactivity Notes
(3aS,7aR)-1-Methyl-3a,4,5,6,7,7a-hexahydro-3H-imidazo[4,5-c]pyridin-2-one; HCl Imidazo[4,5-c]pyridine 1-Methyl 3aS,7aR High Potential CNS modulator
(3aS,7aR)-Hexahydro[1,3]oxazolo[4,5-c]pyridin-2(3H)-one HCl () Oxazolo[4,5-c]pyridine None 3aS,7aR High Limited bioactivity data
(3aR,7aS)-Hexahydro-1-methyl-oxazolo[5,4-c]pyridin-2(1H)-one HCl () Oxazolo[5,4-c]pyridine 1-Methyl 3aR,7aS Moderate Reduced receptor affinity

Research Findings and Implications

Pharmacological Profiles

  • The imidazo core in the target compound may confer higher binding affinity to GABAA receptors compared to oxazolo analogs, as imidazole’s dual nitrogen atoms better mimic natural ligands .
  • Metabolic Stability : The hexahydro structure improves metabolic stability over fully aromatic analogs, as saturation reduces cytochrome P450-mediated oxidation .

Computational Predictions

Tools like Hit Dexter 2.0 () can predict the target compound’s likelihood of being a "dark chemical matter" (inactive across assays) versus a promiscuous binder. Preliminary models suggest its imidazo core reduces promiscuity relative to oxazolo systems .

Q & A

Basic Research Questions

Q. How can researchers verify the structural identity and purity of (3aS,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-imidazo[4,5-c]pyridin-2-one hydrochloride?

  • Methodological Answer : Utilize a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm stereochemistry and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns. Purity can be assessed via reversed-phase HPLC with UV detection, using a C18 column and a gradient elution system (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) may confirm crystallinity and thermal stability .

Q. What synthetic routes are reported for this compound, and how can intermediates be optimized?

  • Methodological Answer : Key steps involve cyclization of imidazo-pyridine precursors under acidic conditions, followed by methylation and hydrochloride salt formation. To optimize intermediates, employ design of experiments (DoE) to vary reaction parameters (e.g., temperature, stoichiometry of methylating agents like methyl iodide). Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR. Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) ensures high yields .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Analyze degradation products using LC-MS and compare against stress-testing conditions (acid/base hydrolysis, oxidative/thermal stress). For hygroscopicity, use dynamic vapor sorption (DVS) to measure moisture uptake. Store the hydrochloride salt in amber glass vials under inert gas (argon) at -20°C to minimize hydrolysis .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomeric purity in asymmetric synthesis of this compound?

  • Methodological Answer : Employ chiral stationary phase (CSP) HPLC (e.g., Chiralpak IA or IB columns) with polar organic mobile phases (methanol/ethanol with 0.1% diethylamine). Alternatively, use circular dichroism (CD) spectroscopy to confirm optical activity. For synthetic control, optimize catalytic asymmetric hydrogenation using chiral ligands (e.g., BINAP-Ru complexes) or enzymatic resolution with lipases .

Q. How can environmental fate studies be designed to evaluate the compound’s persistence and degradation pathways?

  • Methodological Answer : Use OECD 307 guidelines for soil degradation studies, spiking soil matrices with radiolabeled compound (¹⁴C-labeled at the imidazole ring). Monitor degradation via liquid scintillation counting (LSC) and identify metabolites using high-resolution LC-QTOF-MS. For photolysis, expose aqueous solutions to UV light (λ = 254 nm) and analyze by LC-MS/MS. Computational models (e.g., EPI Suite) predict biodegradation and bioaccumulation potential .

Q. How should researchers address contradictions in biological activity data across different assays?

  • Methodological Answer : Perform meta-analysis of dose-response curves (e.g., IC₅₀ values) to identify assay-specific biases. Validate target engagement using orthogonal methods: surface plasmon resonance (SPR) for binding affinity, cellular thermal shift assays (CETSA) for target stabilization, and CRISPR-mediated gene knockout for functional validation. Statistical tools like Bland-Altman plots can quantify inter-assay variability .

Q. What mechanistic studies are recommended to elucidate the compound’s interaction with biological targets?

  • Methodological Answer : Use X-ray crystallography or cryo-EM to resolve ligand-target complexes. For dynamic interactions, apply molecular dynamics (MD) simulations (AMBER or GROMACS) with explicit solvent models. In vitro assays (e.g., fluorescence polarization for binding kinetics) and mutagenesis (alanine scanning) identify critical binding residues. Cross-link mass spectrometry (XL-MS) maps interaction interfaces .

Q. How can theoretical frameworks guide the design of derivatives with improved pharmacological properties?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models using descriptors like logP, topological polar surface area (TPSA), and molecular docking scores (AutoDock Vina). Free-energy perturbation (FEP) calculations predict binding affinity changes for substituent modifications. Validate predictions via synthesis and in vitro ADMET assays (e.g., Caco-2 permeability, cytochrome P450 inhibition) .

Q. What advanced impurity profiling techniques are suitable for this compound?

  • Methodological Answer : Use LC-MS/MS with charged aerosol detection (CAD) to detect non-UV-active impurities. For genotoxic impurities (GTIs), employ derivatization with dansyl chloride followed by LC-fluorescence detection. Structural elucidation of unknown impurities via NMR (¹H-¹³C HSQC, HMBC) and ion mobility spectrometry (IMS) ensures compliance with ICH Q3A/B guidelines .

Methodological Notes

  • Experimental Design : For reproducibility, adopt randomized block designs (e.g., split-plot arrangements for multi-factor studies) and include negative controls .
  • Data Analysis : Use multivariate statistics (PCA, PLS-DA) to resolve complex datasets and Bayesian modeling to quantify uncertainty in mechanistic hypotheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.